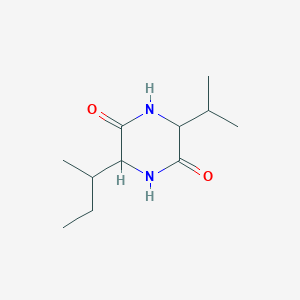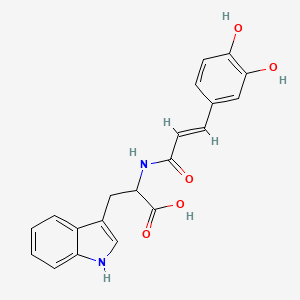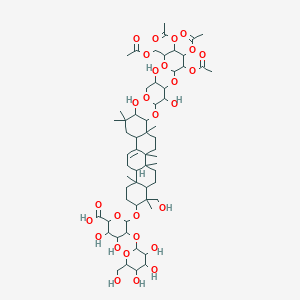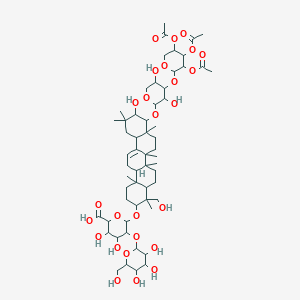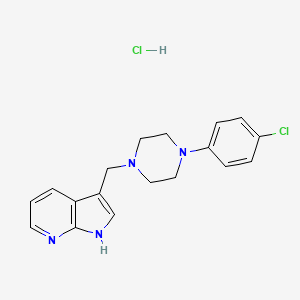
Baclofen hydrochloride
描述
Baclofen hydrochloride is a gamma-aminobutyric acid (GABA) agonist used primarily as a skeletal muscle relaxant. It was initially developed in 1962 to treat epilepsy but was later found to be effective in reducing spasticity in patients with cerebral or spinal origins, such as multiple sclerosis and traumatic brain injury . This compound is also explored for its potential in managing alcohol dependence and withdrawal symptoms .
准备方法
Synthetic Routes and Reaction Conditions: Baclofen hydrochloride can be synthesized through various methods. One common approach involves the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chlorophenyl-2-nitropropene, which is then reduced to 4-chlorophenyl-2-aminopropane. This intermediate undergoes a Strecker synthesis to yield baclofen .
Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic route for large-scale production. This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control . The process is designed to ensure high yield and purity while maintaining cost-effectiveness and environmental safety.
化学反应分析
Types of Reactions: Baclofen hydrochloride undergoes various chemical reactions, including:
Oxidation: Baclofen can be oxidized to form 4-chlorophenyl-4-hydroxybutyric acid.
Reduction: Reduction of nitro groups during synthesis.
Substitution: Halogen substitution reactions involving the chlorine atom on the phenyl ring
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium hydroxide (NaOH) and various halogenating agents
Major Products:
Oxidation: 4-chlorophenyl-4-hydroxybutyric acid.
Reduction: 4-chlorophenyl-2-aminopropane.
Substitution: Various halogenated derivatives
科学研究应用
Baclofen hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of GABAergic systems and neurotransmitter interactions.
Biology: Investigated for its effects on neurotransmitter release and neuronal excitability.
Medicine: Primarily used to manage spasticity in conditions like multiple sclerosis and spinal cord injuries. .
Industry: Utilized in the development of oral liquid formulations for patients with difficulty swallowing
作用机制
Baclofen hydrochloride exerts its effects by selectively activating the GABA B receptor. This activation leads to an influx of potassium ions into the neuron, causing hyperpolarization of the neuronal membrane and decreased excitability . This compound inhibits the release of excitatory neurotransmitters, thereby reducing muscle spasticity and providing relief from muscle spasms .
相似化合物的比较
Gabapentin: Another GABA analog used to treat neuropathic pain and epilepsy.
Pregabalin: Similar to gabapentin, used for neuropathic pain and as an adjunct therapy for partial seizures.
Tizanidine: A muscle relaxant that acts on alpha-2 adrenergic receptors.
Comparison: Baclofen hydrochloride is unique in its selective activation of the GABA B receptor, whereas gabapentin and pregabalin primarily bind to the alpha-2-delta subunit of voltage-gated calcium channels . Tizanidine, on the other hand, acts on alpha-2 adrenergic receptors, making its mechanism distinct from that of this compound .
属性
IUPAC Name |
4-amino-3-(4-chlorophenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNUVYYLMCMHLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28311-31-1 | |
| Record name | Benzenepropanoic acid, β-(aminomethyl)-4-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28311-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Baclofen hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028311311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BACLOFEN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64OSE3996V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



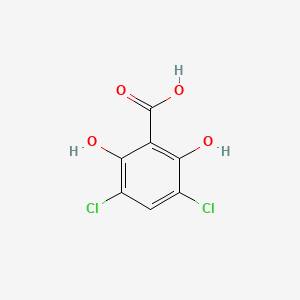
![cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1649266.png)
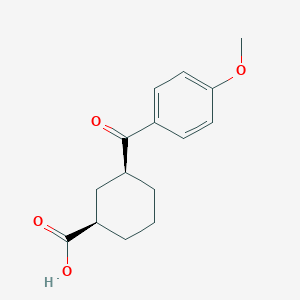
![6-(15-Hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B1649270.png)


